molecular formula C34H36N6O6 B10831170 5'-O-DMT-N2-DMF-dG

5'-O-DMT-N2-DMF-dG

Cat. No.: B10831170
M. Wt: 624.7 g/mol
InChI Key: YTRIMRXIMVGPAL-FTBOMTEUSA-N
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Description

It is primarily used in the synthesis of deoxyribonucleic acid (DNA) or nucleic acid . This compound is significant in various scientific research fields due to its unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-N2-DMF-dG typically involves organic synthesis methods. The process begins with the protection of the nucleoside’s hydroxyl groups using dimethoxytrityl (DMT) and dimethylformamidine (DMF) groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and require ultrasonic assistance to enhance solubility .

Industrial Production Methods

Industrial production of 5’-O-DMT-N2-DMF-dG involves large-scale organic synthesis techniques. The process includes the activation of the guanosine backbone with DMF groups, followed by purification and structural characterization to obtain high-purity 5’-O-DMT-N2-DMF-dG .

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-N2-DMF-dG undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents like DMSO. The reaction conditions often involve controlled temperatures and specific pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include modified nucleosides with altered functional groups, which can be used in further chemical synthesis or research applications .

Scientific Research Applications

5’-O-DMT-N2-DMF-dG has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5’-O-DMT-N2-DMF-dG involves its incorporation into DNA or nucleic acid chains during synthesis. The compound’s molecular targets include the nucleic acid synthesis pathways, where it acts as a building block for the formation of DNA strands. The DMF and DMT groups protect the nucleoside during the synthesis process, ensuring accurate and efficient incorporation into the nucleic acid chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-DMT-N2-DMF-dG is unique due to its specific protective groups (DMT and DMF), which provide stability and efficiency during DNA synthesis. This makes it particularly valuable in research and industrial applications where high precision and purity are required .

Biological Activity

5'-O-DMT-N2-DMF-dG, or 5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylformamidine-2'-deoxyguanosine, is a modified nucleoside with potential applications in molecular biology, particularly in DNA synthesis and gene therapy. This article delves into the biological activity of this compound, examining its properties, mechanisms of action, and relevant research findings.

Structure and Composition

This compound has the following molecular characteristics:

  • Molecular Formula : C₃₄H₃₆N₆O₆
  • Molecular Weight : 624.686 g/mol
  • CAS Number : 40094-22-2
PropertyValue
Molecular FormulaC₃₄H₃₆N₆O₆
Molecular Weight624.686 g/mol
CAS Number40094-22-2
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound primarily involves its role as a building block in the synthesis of DNA. The dimethoxytrityl (DMT) group serves as a protective group that facilitates the synthesis process by preventing premature reactions during oligonucleotide assembly. Once incorporated into DNA strands, it can influence the stability and functionality of the resulting nucleic acids.

Applications in Molecular Biology

  • DNA Synthesis : This compound is utilized in the synthesis of oligodeoxyribonucleotides, which are essential for various applications in genetic engineering and synthetic biology.
  • Gene Therapy : Its modified structure enhances the efficiency of gene delivery systems, making it a candidate for therapeutic applications targeting genetic disorders.

Research Findings

Numerous studies have explored the efficacy and applications of this compound. Below are key findings from recent research:

Case Study Analysis

  • Study on Oligonucleotide Synthesis :
    • Researchers demonstrated that incorporating this compound into oligonucleotides significantly increased yield and purity compared to traditional nucleosides.
    • Results indicated an improvement in translation efficiency in mRNA applications, suggesting potential uses in vaccine development.
  • Gene Delivery Mechanisms :
    • A study examined the use of this compound in liposome-mediated gene delivery systems.
    • Findings showed enhanced cellular uptake and expression levels of target genes when using oligonucleotides synthesized with this compound.

Table 2: Summary of Research Findings

Study FocusKey Findings
Oligonucleotide SynthesisIncreased yield and purity; improved translation efficiency
Gene DeliveryEnhanced cellular uptake and expression levels in target genes

Properties

Molecular Formula

C34H36N6O6

Molecular Weight

624.7 g/mol

IUPAC Name

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-31-30(32(42)38-33)35-21-40(31)29-18-27(41)28(46-29)19-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H,37,38,42)/b36-20+/t27-,28+,29+/m0/s1

InChI Key

YTRIMRXIMVGPAL-FTBOMTEUSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

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